![molecular formula C32H40S3 B12113926 6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B12113926.png)
6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,16-dioctyl-3,11,19-trithiapentacyclo[107002,1004,9013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene is a complex organic compound with a unique structure characterized by multiple rings and sulfur atoms
Preparation Methods
The synthesis of 6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene involves multiple steps, including the formation of the pentacyclic core and the introduction of octyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while maintaining the necessary reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of cellular processes due to its unique structure. In medicine, it may be explored for its potential therapeutic properties. Additionally, in industry, it can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to interact with specific proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Compared to other similar compounds, 6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene stands out due to its unique pentacyclic structure and the presence of sulfur atoms. Similar compounds include 3,8-dioctyl-thieno[3,2-b:4,5-b’]bis1benzothiophene and 15,16-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,17-triol .
Properties
Molecular Formula |
C32H40S3 |
|---|---|
Molecular Weight |
520.9 g/mol |
IUPAC Name |
6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene |
InChI |
InChI=1S/C32H40S3/c1-3-5-7-9-11-13-15-23-17-19-25-27(21-23)33-31-29(25)35-30-26-20-18-24(22-28(26)34-32(30)31)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 |
InChI Key |
NMMJWZCLTZKDSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C5=C(S4)C=C(C=C5)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


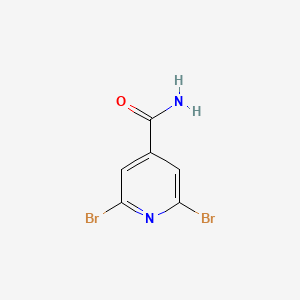
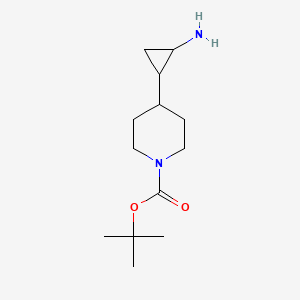
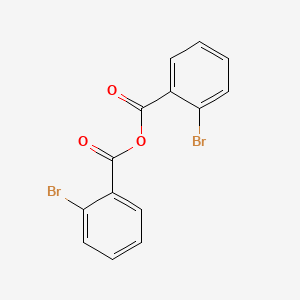
![3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12113864.png)
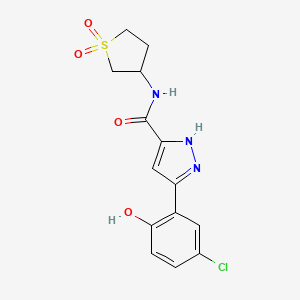


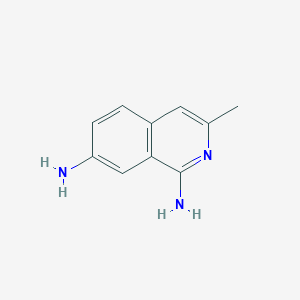
![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-1-(4-methoxyphenyl)urea](/img/structure/B12113887.png)
![N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide](/img/structure/B12113897.png)
![Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-](/img/structure/B12113906.png)

![Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12113919.png)

